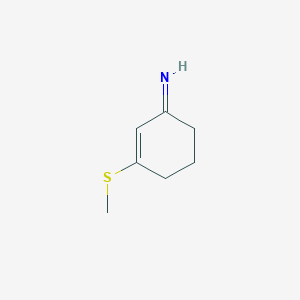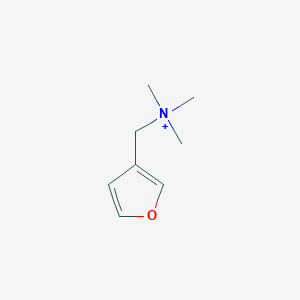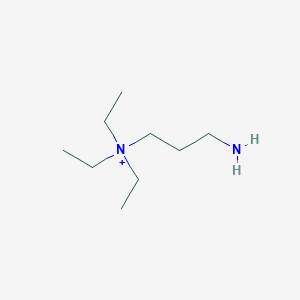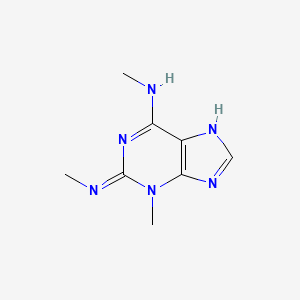
2,3-Dichloro-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorine atoms and a methyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloropropionyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
2,3-Dichloropropionyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,3-dichloropropanoic acid and methylamine.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-Dichloropropanoic acid and methylamine.
Reduction: Corresponding amine.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with proteins and nucleic acids, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-2-methylpropanamide
- N-methylpropanamide
- 2,3-Dichloro-N-cyclohexyl-2-methylpropanamide
Uniqueness
2,3-Dichloro-N-methylpropanamide is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties.
Eigenschaften
CAS-Nummer |
105552-93-0 |
|---|---|
Molekularformel |
C4H7Cl2NO |
Molekulargewicht |
156.01 g/mol |
IUPAC-Name |
2,3-dichloro-N-methylpropanamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-7-4(8)3(6)2-5/h3H,2H2,1H3,(H,7,8) |
InChI-Schlüssel |
IJODUKFWIYELHO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
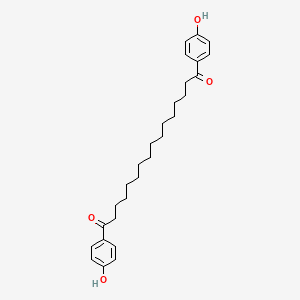
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

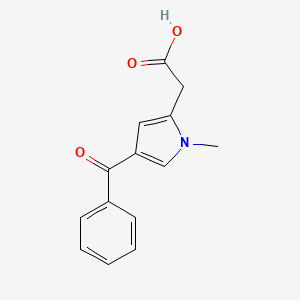
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
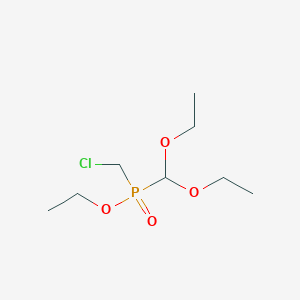
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
